2-(2-chlorophenyl)-14-(3,4-dimethoxyphenyl)-11-methoxy-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(2-chlorophenyl)-14-(3,4-dimethoxyphenyl)-11-methoxy-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a methoxy group, all attached to a benzochromeno triazolopyrimidine core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-14-(3,4-dimethoxyphenyl)-11-methoxy-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of dibenzoylacetylene with suitable triazole and pyrimidine derivatives can yield the desired compound through a one-pot catalyst-free procedure at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-14-(3,4-dimethoxyphenyl)-11-methoxy-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-(2-chlorophenyl)-14-(3,4-dimethoxyphenyl)-11-methoxy-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound’s properties make it suitable for use in materials science, such as the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-14-(3,4-dimethoxyphenyl)-11-methoxy-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-3-methoxyphenol
- 2-(3,4-Dimethoxyphenyl)ethanol
Uniqueness
Compared to similar compounds, 2-(2-chlorophenyl)-14-(3,4-dimethoxyphenyl)-11-methoxy-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
Molecular Formula |
C31H23ClN4O4 |
---|---|
Molecular Weight |
551.0 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-18-methoxy-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4,6,9,14(19),15,17,20-nonaene |
InChI |
InChI=1S/C31H23ClN4O4/c1-37-23-10-6-8-19-18(23)12-13-21-26(17-11-14-24(38-2)25(15-17)39-3)27-30-34-29(20-7-4-5-9-22(20)32)35-36(30)16-33-31(27)40-28(19)21/h4-16,26H,1-3H3 |
InChI Key |
CRAPFPBNPFSUEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C4=C(C=C3)C(=CC=C4)OC)OC5=C2C6=NC(=NN6C=N5)C7=CC=CC=C7Cl)OC |
Origin of Product |
United States |
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